Otenabant hydrochloride (CP-945,598 HCl) is a potent, competitive cannabinoid receptor type 1 (CB1) antagonist characterized by its fused bicyclic purine core. Developed to provide exceptional selectivity for CB1 over CB2 receptors, it exhibits sub-nanomolar binding affinity and robust functional antagonism. In laboratory and industrial procurement, the hydrochloride salt form is strictly prioritized over the free base due to its enhanced solubility in polar organic solvents and its compatibility with standard aqueous suspension vehicles used in in vivo pharmacological modeling. It serves as a critical benchmark compound for investigating the endocannabinoid system, metabolic regulation, and central nervous system receptor occupancy [1].
Substituting Otenabant HCl with first-generation CB1 ligands like rimonabant introduces significant confounding variables, as older compounds often exhibit pronounced inverse agonist activity that fundamentally alters baseline receptor signaling rather than acting as precise competitive antagonists. Furthermore, attempting to utilize the Otenabant free base instead of the hydrochloride salt results in severe processability bottlenecks. The free base exhibits limited solubility in standard assay solvents, leading to inconsistent dosing, precipitation in aqueous media, and reduced bioavailability in vivo. Procuring the precisely formulated HCl salt ensures access to a thermodynamically stable polymorph, guaranteeing the reproducible receptor occupancy and reliable dissolution kinetics critical for high-throughput screening and metabolic assays [1] [2].
Otenabant HCl demonstrates a sub-nanomolar binding affinity for the human CB1 receptor (Ki = 0.7 nM) while exhibiting extremely low affinity for the CB2 receptor (Ki = 7600 nM). This >10,000-fold selectivity ratio significantly outperforms many earlier-generation or dual cannabinoid ligands, ensuring that observed pharmacological effects are strictly CB1-mediated without off-target CB2 immunomodulatory interference [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
| Target Compound Data | CB1 Ki = 0.7 nM; CB2 Ki = 7600 nM (>10,000-fold selectivity) |
| Comparator Or Baseline | Non-selective or dual CB1/CB2 ligands (e.g., Bay 59-3074 with near-equal affinity) |
| Quantified Difference | >10,000-fold selectivity for CB1 over CB2 |
| Conditions | In vitro human recombinant receptor binding assays |
High selectivity prevents confounding off-target effects in complex biological assays, making it a highly reliable tool for isolating CB1-specific pathways.
For laboratory procurement and scale-up, the hydrochloride salt of Otenabant is specifically synthesized to provide a thermodynamically stable polymorph (Form A) that overcomes the handling limitations of the free base. The HCl salt demonstrates reliable solubility in DMSO (>9 mM) and can be consistently formulated into 0.5% methylcellulose suspensions at concentrations up to 16 mg/mL for in vivo dosing, ensuring uniform bioavailability that is difficult to achieve with the non-salt form [1] .
| Evidence Dimension | Formulation Solubility and Polymorph Stability |
| Target Compound Data | Otenabant HCl (Stable polymorph Form A; 16 mg/mL in 0.5% methylcellulose) |
| Comparator Or Baseline | Unformulated Otenabant Free Base (Variable dissolution, non-optimized polymorphs) |
| Quantified Difference | Standardized in vivo vehicle solubility up to 16 mg/mL with guaranteed polymorphic stability |
| Conditions | 25°C in vitro stock preparation and in vivo suspension formulation |
Procuring the HCl salt ensures batch-to-batch reproducibility in dosing and avoids precipitation issues common with free base cannabinoids.
Otenabant HCl demonstrates potent in vivo efficacy driven by its high CB1 receptor occupancy and functional antagonism (Ki = 0.2 nM). In diet-induced obesity models, oral administration of 10 mg/kg Otenabant HCl acutely stimulates energy expenditure, decreases the respiratory quotient (indicating a shift to fat oxidation), and promotes a 9% vehicle-adjusted weight loss over 10 days. This provides a highly reproducible, quantitative benchmark for preclinical metabolic research compared to standard vehicle controls [1].
| Evidence Dimension | In Vivo Body Weight Reduction |
| Target Compound Data | Otenabant HCl (10 mg/kg p.o.) |
| Comparator Or Baseline | Vehicle control baseline |
| Quantified Difference | 9% vehicle-adjusted weight loss |
| Conditions | 10-day study in diet-induced obese mice |
Validates the compound as a highly effective, procurement-ready positive control for metabolic syndrome and obesity modeling.
Due to its >10,000-fold selectivity for CB1 over CB2, Otenabant HCl is a highly precise pharmacological tool for isolating CB1-mediated signaling in complex tissue models. It allows researchers to block basal and agonist-stimulated CB1 activity without triggering CB2-associated immunomodulatory pathways, a common issue with less selective ligands [1].
Otenabant HCl's established efficacy in reducing respiratory quotient and promoting fat oxidation makes it a highly reliable benchmark compound for in vivo metabolic syndrome and obesity studies. Its compatibility with standard aqueous suspension vehicles (e.g., 0.5% methylcellulose) ensures consistent oral dosing and reproducible weight-loss metrics in rodent models [1][2].
The thermodynamic stability (Form A polymorph) and high DMSO solubility (>9 mM) of the hydrochloride salt make it a highly reliable format for high-throughput screening libraries. Procuring the HCl salt ensures that automated liquid handling systems do not suffer from the precipitation or concentration variability associated with the Otenabant free base [2].